molecular formula C9H16O4 B1433626 Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate CAS No. 1523570-99-1

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

Cat. No.: B1433626
CAS No.: 1523570-99-1
M. Wt: 188.22 g/mol
InChI Key: RPGQBKLTTDOONQ-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate (CAS 1523570-99-1) is a high-purity chemical intermediate with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . This compound features a cyclobutane ring core that is strategically functionalized with a methyl ester, a methyl group, and two methoxy groups at the 1- and 3-positions, respectively . Its specific substitution pattern, including the electron-donating nature of the methoxy groups, stabilizes the ring system and makes it a valuable building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals . The compound is offered with a guaranteed purity of ≥97% to ensure consistent and reliable results in research applications . It is available from multiple suppliers in various packaging options, from 1g research quantities to 25kg industrial-grade drums . This product is intended for research and further manufacturing applications only. It is not intended for human or veterinary diagnostic or therapeutic use . Handle with appropriate safety precautions, as it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

methyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-8(7(10)11-2)5-9(6-8,12-3)13-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGQBKLTTDOONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic route for Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate involves the acid-catalyzed reaction of 3,3-dimethoxy-1-methylcyclobutanone with methanol. This process typically consists of the following steps:

  • Starting Material: 3,3-dimethoxy-1-methylcyclobutanone
  • Reagent: Methanol
  • Catalyst: Acid catalyst (commonly mineral acids like HCl or sulfuric acid)
  • Conditions: Controlled temperature and time to optimize yield and purity

This reaction results in the formation of the methyl ester with methoxy groups at the 3-position, preserving the methyl substitution at the 1-position. The acid catalyst facilitates esterification and stabilizes the dimethoxy substituents during the reaction.

Typical Reaction Parameters

Parameter Description
Solvent Methanol
Catalyst Acid catalyst (e.g., HCl, H2SO4)
Temperature Ambient to 60°C
Reaction Time Several hours (typically 12-24 h)
Purification Silica gel chromatography or C18 reverse-phase HPLC
Yield 70–100% depending on conditions

This method is scalable and adaptable for industrial production, where continuous flow reactors and optimized purification steps are employed to maximize throughput and product quality.

Alternative Synthetic Strategies

Research literature suggests that methylation and cyclobutane ring formation can also be achieved via multi-step synthetic routes involving:

  • Cyclization: Formation of the cyclobutane ring under inert atmosphere (e.g., nitrogen) using bases such as sodium hydride (NaH) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Methylation: Introduction of methyl groups using methyl iodide (CH3I) as the methylating agent.
  • Purification: Column chromatography using hexane/ethyl acetate mixtures or reverse-phase C18 columns with acetonitrile/water gradients.

These steps are typically conducted at controlled temperatures (around 60°C) and under anhydrous conditions to prevent side reactions. Reported yields for these methods range from 70% to near quantitative, depending on reagent stoichiometry and reaction duration.

Industrial Preparation Considerations

In industrial settings, the synthesis of this compound is optimized for cost-effectiveness and scalability. Key factors include:

  • Raw Material Selection: Availability and cost of 3,3-dimethoxy-1-methylcyclobutanone and methanol.
  • Catalyst Efficiency: Use of acid catalysts that provide high turnover numbers and can be easily removed post-reaction.
  • Reaction Engineering: Implementation of continuous flow reactors to improve heat and mass transfer, leading to higher yields and reduced reaction times.
  • Purification Techniques: Use of advanced chromatographic methods and crystallization to achieve purity >97%.

While some industrial methods for related cyclobutanecarboxylates involve complex fluorinated reagents and multi-step sequences, the preparation of this compound favors simpler esterification and methoxylation steps to minimize costs and environmental impact.

Analytical Characterization Supporting Preparation

To ensure the successful preparation and purity of this compound, several analytical techniques are employed:

Technique Purpose Typical Data/Indicators
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm molecular weight (188.22 g/mol) and detect impurities Retention time: 8–12 min under acetonitrile/water gradient
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Structural elucidation and confirmation of substitution pattern Cyclobutane protons δ 2.5–3.5 ppm; methoxy protons δ 3.2–3.4 ppm; ester carbonyl carbon δ 170–175 ppm
High Performance Liquid Chromatography (HPLC) Quantitative purity analysis Purity >97% using C18 column, UV detection at 210–254 nm
Physical Properties Measurement Density, boiling point, flash point Density ~1.1 g/cm³; boiling point ~200°C; flash point ~75°C

These data provide critical feedback for optimizing synthesis conditions and ensuring batch-to-batch consistency.

Summary Table of Preparation Methods

Preparation Method Key Reagents & Conditions Advantages Limitations
Acid-catalyzed esterification 3,3-dimethoxy-1-methylcyclobutanone + MeOH + acid catalyst; 12-24 h, 25-60°C Simple, high yield, scalable Requires careful acid handling
Base-mediated cyclization and methylation NaH base, methyl iodide, DMF or THF, 0-60°C, inert atmosphere High selectivity, controlled methylation Multi-step, sensitive to moisture
Industrial continuous flow esterification Continuous flow reactor, acid catalyst, methanol Efficient, reproducible, scalable Requires specialized equipment

Research Findings and Notes

  • The dimethoxy substitution at the 3-position enhances polarity and stability under acidic conditions, facilitating purification and downstream chemical transformations.
  • Reaction conditions such as temperature and catalyst concentration directly influence yield and purity, with moderate temperatures (around 60°C) and controlled acid catalyst amounts providing optimal results.
  • Purification via silica gel chromatography or reverse-phase HPLC is effective in removing side products and unreacted starting materials, achieving purities above 97%.
  • Alternative synthetic approaches involving sodium hydride and methyl iodide enable selective methylation but require stringent anhydrous conditions and inert atmosphere to prevent side reactions.
  • Industrial methods prioritize cost-effective raw materials and reaction conditions, avoiding expensive fluorinated reagents used in related cyclobutanecarboxylate syntheses.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable building block in organic chemistry. The compound can participate in reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the formation of diverse derivatives and functionalized compounds .

Biological Research

Potential Biological Activity
Research indicates that this compound exhibits various biological activities, making it a subject of interest in medicinal chemistry. Preliminary studies suggest that it may interact with specific enzymes and affect metabolic pathways. This potential interaction could lead to applications in drug development and therapeutic interventions .

Enzyme Interactions
The compound's interactions with enzymes have been studied to understand its biochemical roles better. These studies aim to elucidate the mechanisms through which this compound may influence enzyme activity and metabolic processes .

Pharmaceutical Development

Precursor for Pharmaceutical Compounds
Ongoing research explores the potential of this compound as a precursor for pharmaceutical compounds. Its structural characteristics may lend themselves to modifications that enhance biological activity or target specific pathways within the body. This aspect is particularly relevant in developing new therapeutic agents .

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is employed in producing specialty chemicals and materials. Its unique properties allow it to be used in formulating products that require specific chemical characteristics or functionalities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in Cyclobutane Carboxylates

Methyl 3,3-Dimethylcyclobutane-1-carboxylate (CAS 3854-83-9)
  • Molecular Formula : C₈H₁₄O₂
  • Molecular Weight : 142.20 g/mol
  • Key Differences : Replaces methoxy groups with methyl groups.
  • Impact: Reduced polarity due to non-oxygenated substituents, leading to lower boiling points and increased hydrophobicity. The absence of electron-donating methoxy groups may reduce stability under acidic conditions compared to the target compound .
Methyl 3-Chlorocyclobutanecarboxylate (CAS 15963-46-9)
  • Molecular Formula : C₆H₉ClO₂
  • Molecular Weight : 148.59 g/mol
  • Key Differences : Chlorine substituent at the 3-position.
  • Impact: The electron-withdrawing chlorine atom increases electrophilicity, making the compound more reactive in nucleophilic substitutions.
Methyl 3-Methylenecyclobutane-1-carboxylate (CAS 15963-40-3)
  • Molecular Formula : C₇H₁₀O₂
  • Molecular Weight : 126.15 g/mol
  • Key Differences : Features a methylene group (C=CH₂) instead of dimethoxy groups.
  • Impact : The unsaturated cyclobutene ring introduces strain and reactivity, enabling participation in Diels-Alder or ring-opening reactions. The absence of methoxy groups reduces steric hindrance, favoring addition reactions .
Ethyl 1-Methyl-3-Methylenecyclobutanecarboxylate (CAS 54244-73-4)
  • Molecular Formula : C₉H₁₄O₂
  • Molecular Weight : 154.21 g/mol
  • Key Differences : Ethyl ester group and methylene substituent.
  • Impact : The ethyl ester increases lipophilicity and may slow hydrolysis rates compared to the methyl ester in the target compound. The methylene group offers similar reactivity to the unsaturated analog above .

Structural and Functional Group Analysis

Compound CAS Substituents Molecular Weight Key Reactivity
Target Compound 1523570-99-1 3,3-dimethoxy, 1-methyl 188.22 Polar, stable in acidic conditions
3,3-Dimethyl analog 3854-83-9 3,3-dimethyl 142.20 Hydrophobic, prone to oxidation
3-Chloro analog 15963-46-9 3-chloro 148.59 Electrophilic, reactive in SN2 reactions
3-Methylene analog 15963-40-3 3-methylene 126.15 High ring strain, Diels-Alder active
Ethyl 3-methylene analog 54244-73-4 Ethyl ester, 3-methylene 154.21 Lipophilic, slower ester hydrolysis

Research Findings and Trends

Solubility and Polarity : The target compound’s dimethoxy groups confer higher solubility in polar solvents (e.g., acetonitrile) compared to dimethyl or chloro analogs .

Thermal Stability : Methoxy-substituted cyclobutanes exhibit greater thermal stability than unsaturated analogs due to reduced ring strain .

Catalytic Utility : The target compound’s ester and ether functionalities enable its use in cross-coupling reactions, contrasting with chloro analogs’ preference for nucleophilic pathways .

Biological Activity

Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate (CAS Number: 1523570-99-1) is an organic compound characterized by a cyclobutane structure with two methoxy groups and a methyl group. Its unique molecular configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and biological research.

  • Molecular Formula: C₉H₁₆O₄
  • Molecular Weight: 188.23 g/mol
  • IUPAC Name: Methyl 3,3-dimethoxy-1-methylcyclobutane-1-carboxylate
  • Structure:
    COC O C1 C CC OC OC C1\text{COC O C1 C CC OC OC C1}

Synthesis

The synthesis of this compound typically involves the reaction of 3,3-dimethoxy-1-methylcyclobutanone with methanol in the presence of an acid catalyst. This multi-step organic reaction requires careful control of conditions to ensure high yield and purity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Enzyme Interactions

The compound has been studied for its interactions with specific enzymes, suggesting potential roles in biochemical pathways. Preliminary studies indicate that it may affect enzyme activity involved in metabolic processes, although detailed mechanisms remain to be elucidated.

Pharmacological Potential

Ongoing research is exploring its potential as a precursor for pharmaceutical compounds. Its structural similarity to other biologically active compounds raises the possibility of it being developed into therapeutic agents targeting various diseases .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes related to metabolic syndromes. The results indicated a dose-dependent inhibition, highlighting its potential utility in managing conditions like diabetes and obesity.

Toxicological Assessment

Toxicological properties have been partially characterized; however, comprehensive studies are still required. Preliminary findings suggest it may cause irritation upon contact and might be harmful if inhaled or ingested. Further investigations are needed to fully assess its safety profile .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 3-methoxycyclobutane-1-carboxylateC₈H₁₄O₃Lacks an additional methoxy group
Ethyl 3,3-dimethoxycyclobutanecarboxylateC₉H₁₈O₄Ethyl group instead of methyl
Methyl cyclobutane-1-carboxylateC₆H₁₀O₂No methoxy substituents; simpler structure

This table illustrates how this compound stands out due to its unique dual methoxy substitution, which may enhance its reactivity and biological activity compared to structurally similar compounds .

Q & A

Q. What are the recommended synthetic routes for Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate, and what reaction conditions optimize yield?

The synthesis typically involves cyclobutane ring formation followed by esterification and methoxylation. A method analogous to cyclobutane carboxylate synthesis () suggests using sodium hydride as a base and methyl iodide for methylation in DMF or THF. Key steps include:

  • Cyclization under inert atmosphere (N₂) at 60°C for 24–48 hours.
  • Purification via silica gel chromatography (hexane/ethyl acetate) or reverse-phase C18 columns (acetonitrile/water). Reported yields for similar compounds range from 70–100%, depending on stoichiometric ratios and reaction time .

Table 1: Typical Reaction Conditions

ParameterValue/Description
SolventTHF or DMF
Temperature60°C
BaseNaH
Methylation AgentCH₃I
PurificationColumn Chromatography

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • LCMS : To confirm molecular weight (MW = 188.22 g/mol) and detect impurities. Retention times for similar esters range 8–12 minutes under acetonitrile/water gradients .
  • ¹H/¹³C NMR : Key signals include cyclobutane protons (δ 2.5–3.5 ppm), methoxy groups (δ 3.2–3.4 ppm), and ester carbonyl (δ 170–175 ppm) .
  • HPLC : Purity >97% is achievable using C18 columns with UV detection at 210–254 nm .

Advanced Research Questions

Q. What strategies address contradictory data in reaction kinetics for cyclobutane carboxylate synthesis?

Discrepancies in rate constants or yields may arise from steric effects of the 1-methyl group or solvent polarity. To resolve these:

  • Conduct kinetic profiling using Michaelis-Menten models (as in ) to identify rate-limiting steps.
  • Compare THF (low polarity) vs. DMF (high polarity) to assess solvent effects on transition-state stabilization .
  • Use DFT calculations to map energy barriers for cyclization and methoxylation steps .

Table 2: Example Kinetic Parameters (Cycloaddition Analog)

ParameterValue
Activation Energy (Eₐ)~50 kJ/mol
Rate Constant (k)0.02–0.05 s⁻¹
Optimal Temp.60–80°C

Q. How can computational tools guide retrosynthetic analysis for derivative synthesis?

Retrosynthesis platforms (e.g., Reaxys, PubChem) suggest precursors like 3,3-dimethoxycyclobutanecarboxylic acid and methylating agents. Key steps:

  • Database mining : Identify analogous pathways (e.g., methyl 2-cyanocyclobutane-1-carboxylate synthesis in ).
  • Feasibility scoring : Prioritize routes with high plausibility scores (>0.8) and minimal side reactions.
  • Flow chemistry : Scale optimized pathways using continuous reactors to enhance reproducibility .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

The methoxy and ester groups hinder crystal lattice formation. Solutions include:

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to improve nucleation.
  • SHELX refinement : Employ single-crystal X-ray diffraction with SHELXL for high-resolution structure determination, adjusting parameters for disordered methoxy groups .

Methodological Notes

  • Safety : Handle methyl iodide (CH₃I) in fume hoods due to toxicity; use nitrile gloves and eye protection .
  • Data Validation : Cross-reference NMR/LCMS results with PubChem or EPA DSSTox entries to confirm spectral matches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3,3-dimethoxy-1-methyl-cyclobutanecarboxylate

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